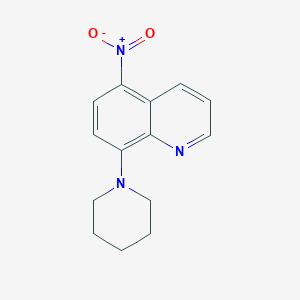

5-Nitro-8-(piperidin-1-yl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-8-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNJLAZNNSLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389525 | |

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142315-99-9 | |

| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Nitro-8-(piperidin-1-yl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from the readily available 8-hydroxyquinoline. This document details the experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via three sequential reactions:

-

Nitrosation and Oxidation: 8-Hydroxyquinoline is first converted to 5-nitroso-8-hydroxyquinoline, which is then oxidized to yield 5-nitro-8-hydroxyquinoline.

-

Chlorination: The hydroxyl group of 5-nitro-8-hydroxyquinoline is subsequently replaced with a chlorine atom to form the key intermediate, 8-chloro-5-nitroquinoline.

-

Nucleophilic Aromatic Substitution: The final step involves the reaction of 8-chloro-5-nitroquinoline with piperidine to afford the target compound, this compound.

This synthetic route is illustrated in the following diagram:

Experimental Protocols

Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline

This step involves a two-part procedure starting with the nitrosation of 8-hydroxyquinoline, followed by oxidation of the nitroso intermediate.

Part A: Synthesis of 5-Nitroso-8-hydroxyquinoline

A solution of 8-hydroxyquinoline sulfate is treated with sodium nitrite in dilute sulfuric acid to yield 5-nitroso-8-hydroxyquinoline.[1]

Part B: Oxidation to 5-Nitro-8-hydroxyquinoline [2]

-

Materials:

-

5-Nitroso-8-hydroxyquinoline hydrochloride (15.0 g)

-

Concentrated Nitric Acid (45 mL)

-

Water (30 mL)

-

Concentrated Potassium Hydroxide solution

-

Acetic Acid

-

Ethanol

-

-

Procedure:

-

In a 500 mL beaker, a mixture of concentrated nitric acid (45 mL) and water (30 mL) is prepared and cooled in an ice bath.

-

Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g) is slowly added to the stirred nitric acid solution.

-

The reaction mixture is stirred for 85 minutes while maintaining the temperature at 17 °C.

-

An equal volume of cold water is added, and the mixture is cooled to 0 °C.

-

The solution is made alkaline (pH 13.0) by the addition of cold concentrated potassium hydroxide solution, leading to the formation of a red potassium salt.

-

The potassium salt is decomposed by neutralization with acetic acid.

-

The resulting precipitate is collected by suction filtration and washed with cold water.

-

The crude product is recrystallized from ethanol to afford bright yellow crystals of 5-nitro-8-hydroxyquinoline.

-

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

This procedure describes the conversion of the hydroxyl group in 5-nitro-8-hydroxyquinoline to a chlorine atom using phosphorus oxychloride. This is a standard method for the conversion of hydroxyquinolines to chloroquinolines.

-

Materials:

-

5-Nitro-8-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

A mixture of 5-nitro-8-hydroxyquinoline and an excess of phosphorus oxychloride is carefully heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is cautiously removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 8-chloro-5-nitroquinoline.

-

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and piperidine.

-

Materials:

-

8-Chloro-5-nitroquinoline

-

Piperidine

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium carbonate)

-

-

Procedure:

-

8-Chloro-5-nitroquinoline is dissolved in an anhydrous solvent such as DMF in a round-bottom flask.

-

An excess of piperidine and a non-nucleophilic base like potassium carbonate are added to the solution.

-

The reaction mixture is heated with stirring at an elevated temperature (e.g., 80-100 °C) for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Crystalline solid | 73-75 | - |

| 5-Nitroso-8-hydroxyquinoline | C₉H₆N₂O₂ | 174.16 | Solid | 244-247 (dec.)[1] | - |

| 5-Nitro-8-hydroxyquinoline | C₉H₆N₂O₃ | 190.16 | Yellow crystals | 179[2] | 90.1[2] |

| 8-Chloro-5-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Solid | - | - |

| This compound | C₁₄H₁₅N₃O₂ | 257.29 | Solid | - | - |

Note: Yields for the synthesis of 8-Chloro-5-nitroquinoline and this compound are dependent on the specific reaction conditions and purification methods and would need to be determined experimentally.

Experimental Workflow

The logical flow of the experimental process is depicted in the diagram below.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described methodologies are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry to produce this compound for further investigation. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-8-(piperidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the quinoline derivative, 5-Nitro-8-(piperidin-1-yl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide a robust predictive profile and proposed experimental methodologies.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 5-Nitroquinoline (Experimental) | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₂ | C₉H₆N₂O₂ | [7] |

| Molecular Weight | 257.29 g/mol | 174.16 g/mol | [5][7] |

| Melting Point (°C) | Data not available | 72-74 | [6] |

| Boiling Point (°C) | Data not available | >300 | [6] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited aqueous solubility expected. | Slightly soluble in water (16.3 µg/mL at pH 7.4). Soluble in organic solvents. | [5] |

| pKa | Data not available | 2.83 (predicted) | [5] |

| logP | Data not available | 1.89 (predicted) | [5] |

| CAS Number | 142315-99-9 | 607-34-1 | [5][7] |

Experimental Protocols

The following sections outline detailed, albeit proposed, experimental protocols for the synthesis and characterization of this compound. These methodologies are based on established synthetic routes for similar quinoline derivatives.[8][9][10]

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group at the 8-position of a 5-nitroquinoline precursor with piperidine. A common precursor for such a reaction is 8-chloro-5-nitroquinoline.

Experimental Workflow: Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 8-Hydroxyquinoline to 8-Hydroxy-5-nitroquinoline [11][12]

-

To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 8-hydroxy-5-nitroquinoline.

Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline to 8-Chloro-5-nitroquinoline

-

A mixture of 8-hydroxy-5-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried to give 8-chloro-5-nitroquinoline.

Step 3: Nucleophilic Aromatic Substitution with Piperidine [10]

-

A mixture of 8-chloro-5-nitroquinoline, piperidine, and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated at an elevated temperature (e.g., 100-150 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization Protocols

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Proposed Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the quinoline ring, and aliphatic protons of the piperidinyl group with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic carbons of the quinoline ring and the aliphatic carbons of the piperidine moiety. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₄H₁₅N₃O₂. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitro group (NO₂), aromatic C-H, and C-N bonds. |

| Melting Point Analysis | Assessment of purity. | A sharp melting point range for the purified compound. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating high purity. |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the quinoline scaffold is a well-established pharmacophore. Derivatives of 8-aminoquinoline are known for their antimalarial properties, while nitroquinolines have been investigated for a range of activities, including anticancer and antimicrobial effects.[2][13][14]

Hypothesized Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with various cellular targets. A hypothetical screening cascade to explore its biological potential is outlined below.

Diagram: Hypothetical Biological Screening Cascade

Caption: A proposed workflow for the biological evaluation of this compound.

It is plausible that this compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammatory responses, which are common targets for quinoline-based compounds.[15][16] Further investigation through in vitro and in vivo studies is necessary to elucidate its precise mechanism of action and therapeutic potential.

Conclusion

This compound is a quinoline derivative with potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties and offers detailed, actionable protocols for its synthesis, characterization, and biological evaluation. The information presented herein, though largely predictive, is grounded in the established chemistry and biology of related quinoline compounds and is intended to facilitate future research into this promising molecule.

References

- 1. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 5-nitro- (CAS 607-34-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. 8 aminoquinolines | PPT [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide: 5-Nitro-8-(piperidin-1-yl)quinoline (CAS 142315-99-9)

A comprehensive analysis of the available scientific literature reveals a significant scarcity of specific data for 5-Nitro-8-(piperidin-1-yl)quinoline. Despite its commercial availability, dedicated research articles detailing its synthesis, biological activity, experimental protocols, and mechanism of action are not present in the public domain. This guide, therefore, serves to provide a broader context based on the chemistry and biological activities of the quinoline scaffold, which may offer insights for researchers and drug development professionals interested in this particular compound.

Physicochemical Properties

While detailed experimental data is lacking, some basic physicochemical properties can be referenced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 142315-99-9 | |

| Molecular Formula | C₁₄H₁₅N₃O₂ | |

| Molecular Weight | 257.29 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)C2=C3C(=CC=C2)N=CC=C3--INVALID-LINK--[O-] | PubChem |

| Isomeric Compound | 8-nitro-5-(piperidin-1-yl)quinoline | [2] |

Synthesis of Quinolines: General Methodologies

While a specific, detailed protocol for the synthesis of this compound has not been identified in the reviewed literature, the synthesis of quinoline derivatives is a well-established field in organic chemistry. The following are common methods that could potentially be adapted for its synthesis.

Nucleophilic Aromatic Substitution (SNAAr)

A plausible synthetic route would involve the reaction of a suitable 8-halo-5-nitroquinoline with piperidine. The nitro group at position 5 would activate the quinoline ring towards nucleophilic attack at position 8.

DOT Script for General SNAr Synthesis

Caption: General workflow for SNAr synthesis.

Classical Quinoline Syntheses

Several named reactions are fundamental to the synthesis of the quinoline core. These could be employed to first construct a substituted quinoline ring, which is then further functionalized.

-

Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

-

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.

-

Combes Quinoline Synthesis: The reaction of an aniline with a β-diketone.

-

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.

Biological Activities of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While no specific biological data exists for this compound, the activities of related compounds suggest potential areas of investigation.

Antimicrobial Activity

Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal properties.[5][6] For instance, a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives showed significant antibacterial activity.[5] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity

The quinoline core is present in several anticancer drugs. Their mechanisms of action are diverse and can include inhibition of tyrosine kinases, topoisomerases, and interference with microtubule polymerization.[7] Some quinoline derivatives have been shown to target cellular pathways like the PI3K/AKT/mTOR pathway.[4]

Antimalarial Activity

Quinolines are a cornerstone of antimalarial therapy, with chloroquine and mefloquine being prominent examples.[7] Their primary mode of action is believed to be the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to the accumulation of toxic free heme.[7]

Other Activities

Quinoline derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and cardiovascular activities.[3]

DOT Script for Potential Biological Activities of Quinoline Derivatives

Caption: Diverse biological activities of quinoline derivatives.

Future Directions

The lack of specific data on this compound presents an opportunity for novel research. Key areas for future investigation would include:

-

Development and optimization of a synthetic protocol.

-

Screening for biological activity , particularly in the areas of antimicrobial, anticancer, and antimalarial research, given the known activities of the broader quinoline class.

-

In vitro and in vivo studies to determine efficacy and toxicity.

-

Mechanism of action studies to elucidate the molecular targets and signaling pathways affected by the compound.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic compound of interest in medicinal chemistry and drug development. Its quinoline core is a scaffold found in numerous pharmacologically active agents, and the presence of a nitro group and a piperidinyl substituent suggests potential for diverse biological activities. A thorough spectroscopic analysis is paramount for the unequivocal identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for its analysis.

Predicted Spectroscopic Data

The spectroscopic signature of this compound is a composite of the contributions from its three key structural components: the quinoline ring system, the electron-withdrawing nitro group at the 5-position, and the electron-donating piperidinyl group at the 8-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the electronic effects of the nitro and piperidinyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | 8.8 - 9.0 | dd | Downfield shift due to proximity to the quinoline nitrogen. |

| H-3 | 7.4 - 7.6 | dd | |

| H-4 | 8.6 - 8.8 | dd | |

| H-6 | 7.8 - 8.0 | d | Influenced by the electron-withdrawing nitro group. |

| H-7 | 7.0 - 7.2 | d | Influenced by the electron-donating piperidinyl group. |

| Piperidinyl (α-CH₂) | 3.2 - 3.4 | t | Protons adjacent to the nitrogen atom. |

| Piperidinyl (β, γ-CH₂) | 1.6 - 1.9 | m | Overlapping signals for the remaining piperidine protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the quinoline carbons will be significantly affected by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 148 - 150 | |

| C-3 | 122 - 124 | |

| C-4 | 135 - 137 | |

| C-4a | 128 - 130 | |

| C-5 | 140 - 142 | Carbon bearing the nitro group. |

| C-6 | 125 - 127 | |

| C-7 | 115 - 117 | |

| C-8 | 152 - 154 | Carbon bearing the piperidinyl group. |

| C-8a | 145 - 147 | |

| Piperidinyl (α-C) | 53 - 55 | |

| Piperidinyl (β-C) | 26 - 28 | |

| Piperidinyl (γ-C) | 24 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrational frequencies of the nitro group, the aromatic C-H and C=C bonds of the quinoline ring, and the aliphatic C-H bonds of the piperidine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 | Strong |

| N-O Symmetric Stretch (NO₂) | 1340 - 1380 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic-Amine) | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the quinoline ring system, which will be modulated by the nitro and piperidinyl groups.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~230-240, ~350-370 | High | π → π* |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 257.12 | Molecular ion |

| [M-NO₂]⁺ | 211.12 | Loss of the nitro group |

| [M-C₅H₁₀N]⁺ | 173.05 | Loss of the piperidinyl group |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

-

-

Data Processing: The instrument software will automatically subtract the baseline and display the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

-

-

Data Processing: Analyze the resulting mass spectrum to determine the m/z of the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Conclusion

The spectroscopic analysis of this compound is essential for its chemical characterization. While specific experimental data is not currently available in the surveyed literature, a combination of predictive analysis based on related structures and standardized experimental protocols provides a robust framework for researchers. The anticipated NMR, IR, UV-Vis, and mass spectra will be characterized by the combined electronic and structural features of the quinoline, nitro, and piperidinyl moieties. The application of the detailed experimental protocols outlined in this guide will enable scientists to obtain high-quality spectroscopic data, leading to the unambiguous structural confirmation and purity assessment of this and other novel chemical entities.

An In-depth Technical Guide to 5-Nitro-8-(piperidin-1-yl)quinoline: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activities. Drawing upon available data for the compound and its structural analogs, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates known information and provides context based on related quinoline derivatives.

Molecular Structure and Identification

This compound possesses a fused ring system composed of a quinoline core substituted with a nitro group at the 5-position and a piperidine ring attached at the 8-position via a nitrogen atom.

Chemical Structure:

Molecular Formula: C₁₄H₁₅N₃O₂[1]

Key Identification and Physicochemical Properties:

A summary of the key identification and physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. The provided data for related compounds offers a comparative reference.

Table 1: Identification and Physicochemical Properties

| Property | Value for this compound | Reference Compound: 8-Hydroxy-5-nitroquinoline | Reference Compound: 5-Nitroquinoline |

| IUPAC Name | This compound | 5-nitroquinolin-8-ol | 5-nitroquinoline |

| CAS Number | 142315-99-9[2] | 4008-48-4 | 607-34-1[3] |

| Molecular Weight | 257.29 g/mol [1] | 190.15 g/mol | 174.16 g/mol [3] |

| Melting Point | Data not available | 181-183 °C | 72 °C |

| Boiling Point | Data not available | Data not available | > 250 °C |

| Solubility | Data not available | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. | 16.3 µg/mL in water at pH 7.4[3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be logically inferred from established methods for quinoline derivatization. A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 8-chloro-5-nitroquinoline with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom at the 8-position of the quinoline ring.

Logical Relationship of the Proposed Synthesis:

References

The Enduring Legacy of the Quinoline Scaffold: From Coal Tar to Modern Medicine

This technical guide delves into the rich history and scientific evolution of quinoline compounds. From their initial discovery in the 19th century to their pivotal role in combating malaria and their ongoing exploration in modern drug discovery, the quinoline core has proven to be a remarkably versatile and enduring scaffold. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key milestones, synthetic methodologies, and mechanisms of action that define this critical class of heterocyclic compounds.

Discovery and Structural Elucidation: The Early Days

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar. However, it was not until 1842 that French chemist Charles Gerhardt, through the distillation of quinine with a strong base, obtained a compound he named "quinoline," derived from "quinine" and "oleum" (Latin for oil). The connection between the compound isolated from coal tar and that derived from the antimalarial alkaloid quinine was not immediately apparent.

A pivotal moment in the history of quinoline chemistry came in 1880 with the development of the first successful synthetic route by the Austrian chemist Zdenko Hans Skraup. The Skraup synthesis , a reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene, unequivocally established the structure of the quinoline ring system. This breakthrough not only confirmed the structure of quinoline but also opened the door for the systematic synthesis and investigation of a vast array of its derivatives.

The Golden Age of Antimalarials: A Global Health Imperative

The structural similarity between the synthetic quinoline core and the natural antimalarial quinine spurred intensive research into the development of synthetic antimalarial drugs, particularly during the early 20th century when the supply of natural quinine was limited. This research led to the development of several life-saving drugs that have had a profound impact on global health.

Key Quinoline-Based Antimalarial Drugs

The systematic modification of the quinoline scaffold led to the discovery of several potent antimalarial agents, each with distinct properties and mechanisms of action.

-

Pamaquine (1926): The first synthetic antimalarial drug, pamaquine, demonstrated activity against the gametocytes of Plasmodium falciparum. However, its clinical utility was limited by its toxicity.

-

Mepacrine (Quinacrine) (1930): While technically an acridine derivative, its development was heavily influenced by quinoline research. It was widely used during World War II.

-

Chloroquine (1934): Synthesized by Hans Andersag and his team at Bayer, chloroquine proved to be highly effective and well-tolerated for the treatment and prophylaxis of malaria. It remains on the World Health Organization's List of Essential Medicines.

-

Primaquine (1946): This 8-aminoquinoline derivative is crucial for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.

Quantitative Comparison of Classic Quinoline Antimalarials

The following table summarizes key quantitative data for the most prominent quinoline-based antimalarial drugs, offering a comparative overview of their efficacy and properties.

| Compound | Year of Discovery | Class | Molar Mass ( g/mol ) | Primary Use | IC50 (P. falciparum, strain dependent) |

| Pamaquine | 1926 | 8-Aminoquinoline | 315.45 | Gametocytocidal | Variable, high nM to low µM |

| Chloroquine | 1934 | 4-Aminoquinoline | 319.87 | Blood schizonticide | 10-100 nM (sensitive strains) |

| Primaquine | 1946 | 8-Aminoquinoline | 259.36 | Hypnozoitocidal, Gametocytocidal | Poor blood schizonticide activity |

| Amodiaquine | 1948 | 4-Aminoquinoline | 355.86 | Blood schizonticide | 10-50 nM (sensitive strains) |

| Mefloquine | 1971 | 4-Methanolquinoline | 378.31 | Blood schizonticide | 5-30 nM |

Foundational Synthetic Methodologies

The ability to synthetically construct the quinoline ring system was fundamental to the development of quinoline-based drugs. Several named reactions have become cornerstones of heterocyclic chemistry for the synthesis of quinolines.

Skraup Synthesis

This is the oldest and one of the most well-known methods for quinoline synthesis.

Reaction: Aniline is heated with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene).

Detailed Protocol:

-

Preparation of the Reaction Mixture: In a large round-bottom flask equipped with a reflux condenser, cautiously add 24 mL of concentrated sulfuric acid to a mixture of 38 g of aniline and 120 g of glycerol.

-

Addition of Oxidizing Agent: To the cooled and stirred mixture, add 30 g of nitrobenzene.

-

Heating and Reflux: Heat the mixture gently at first, as the reaction can be vigorous. Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

-

Purification: The crude product is typically purified by steam distillation followed by fractional distillation.

Combes Quinoline Synthesis

Reaction: The reaction of anilines with β-diketones in the presence of an acid catalyst.

Detailed Protocol:

-

Condensation: Mix one equivalent of aniline with one equivalent of a β-diketone (e.g., acetylacetone). A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) can be added.

-

Heating: Heat the mixture, often with a Dean-Stark apparatus to remove the water formed during the initial condensation to form the enamine intermediate.

-

Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid) and heat to a higher temperature (typically 100-150 °C) to effect the electrophilic cyclization onto the aromatic ring.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. Purification is achieved through chromatography or recrystallization.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the logical flow of synthetic strategies is crucial for drug development. The following diagrams, rendered in Graphviz, illustrate these concepts.

Caption: Mechanism of action of Chloroquine in the Plasmodium food vacuole.

Caption: A generalized workflow for the preclinical discovery of quinoline-based antimalarials.

Beyond Malaria: The Expanding Therapeutic Landscape

While the history of quinoline is inextricably linked to the fight against malaria, the versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas. Quinoline derivatives have been investigated and developed as:

-

Anticancer Agents: Certain quinoline compounds have been shown to exhibit potent antitumor activity through mechanisms such as the inhibition of topoisomerase and kinase signaling pathways.

-

Antibacterial and Antifungal Agents: The quinolone and fluoroquinolone classes of antibiotics, which contain a related 4-quinolone core, are a cornerstone of antibacterial therapy.

-

Antiviral Agents: Research has demonstrated the potential of quinoline derivatives to inhibit viral replication, including activity against HIV and influenza.

-

Neuroprotective Agents: The ability of some quinoline compounds to chelate metal ions and modulate neurotransmitter systems has led to their investigation in the context of neurodegenerative diseases.

The ongoing exploration of the quinoline scaffold in diverse therapeutic areas underscores its importance in medicinal chemistry. The historical foundation laid by the early pioneers of quinoline synthesis and the development of antimalarial drugs continues to inspire and inform the design of new therapeutic agents for a wide range of human diseases.

Theoretical Studies on 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. While specific research on this particular derivative is limited, its structural motifs—a nitroquinoline core and a piperidinyl substituent—are well-represented in medicinal chemistry, suggesting a strong potential for diverse biological activities. This technical guide provides a comprehensive theoretical overview of this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological activities and mechanisms of action based on extensive analysis of structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future in-depth research and development of this promising molecule.

Introduction

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a nitro group and an amino substituent, such as a piperidinyl ring, can significantly modulate the electronic and steric properties of the quinoline core, thereby influencing its biological profile. The nitro group, being a strong electron-withdrawing group, can enhance the compound's reactivity and potential for inducing cellular responses like oxidative stress.[6] The piperidinyl moiety can improve solubility and the ability to form interactions with biological targets. This guide provides a detailed theoretical exploration of this compound, a compound identified by the CAS number 142315-99-9.[1]

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| CAS Number | 142315-99-9[1] |

| Appearance | Likely a yellow or orange solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| LogP | Estimated to be in the range of 2.5 - 3.5 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (in CDCl₃) | Quinoline Protons: δ 7.0-9.0 ppm (characteristic aromatic signals). Piperidinyl Protons: δ 1.6-1.8 ppm (broad multiplet, 6H), δ 3.0-3.2 ppm (broad multiplet, 4H). |

| ¹³C NMR (in CDCl₃) | Quinoline Carbons: δ 110-160 ppm. Piperidinyl Carbons: δ 24-26 ppm, δ 50-55 ppm. |

| Infrared (IR) | ν(NO₂) symmetric: ~1340 cm⁻¹[7], ν(NO₂) asymmetric: ~1530 cm⁻¹, ν(C-N): ~1300-1200 cm⁻¹, ν(Ar-H): ~3100-3000 cm⁻¹, ν(C-H aliphatic): ~2950-2850 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 258.12 |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and biological evaluation of this compound based on established methodologies for similar compounds.

Proposed Synthesis

A likely synthetic route for this compound involves a two-step process starting from 8-hydroxyquinoline: nitration followed by nucleophilic aromatic substitution.

Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline [8]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 8-hydroxyquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 5-Nitro-8-hydroxyquinoline.

Step 2: Synthesis of this compound

-

Convert the 5-Nitro-8-hydroxyquinoline from Step 1 to 8-Chloro-5-nitroquinoline by refluxing with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

After the reaction is complete, remove the excess SOCl₂ or PCl₅ under reduced pressure.

-

Dissolve the resulting crude 8-Chloro-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add piperidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Biological Evaluation Protocols

Based on the activities of related compounds, this compound could be screened for antimicrobial and anticancer activities.

Antimicrobial Activity (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC)

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay for Cytotoxicity) [6]

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound dissolved in the culture medium (with a final DMSO concentration typically below 0.5%).

-

Include a vehicle control (cells treated with DMSO-containing medium only).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Pharmacological Activities and Mechanisms of Action

The pharmacological profile of this compound is likely to be influenced by both the nitroquinoline core and the piperidinyl substituent.

Table 3: Potential Biological Activities of this compound and Supporting Evidence from Related Compounds

| Potential Activity | Rationale and Evidence from Structurally Similar Compounds |

| Anticancer | Nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline (nitroxoline), have demonstrated potent anticancer activity. The proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerases.[6] |

| Antimicrobial | The quinoline scaffold is central to many antibacterial and antifungal drugs. The presence of a nitro group can enhance antimicrobial efficacy. For instance, 5-nitro-8-methoxyquinoline has shown antibacterial and antifungal properties.[7] |

| Anti-inflammatory | Certain quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways. |

| Antimalarial | The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. While the piperidinyl group is not a classic 8-amino side chain, the overall structure warrants investigation for antiplasmodial activity.[9] |

Proposed Mechanism of Action in Cancer

A plausible anticancer mechanism for this compound involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).

This proposed pathway suggests that this compound, upon entering a cancer cell, undergoes metabolic activation, leading to the production of ROS. The resulting oxidative stress can damage cellular components, particularly the mitochondria. Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

While direct experimental data on this compound is scarce, a thorough analysis of its structural components and related compounds provides a strong foundation for predicting its chemical and biological properties. The proposed synthetic route is based on well-established chemical transformations. The anticipated antimicrobial and anticancer activities are grounded in the extensive literature on nitroquinoline and piperidinylquinoline derivatives. This technical guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of this compound. Further experimental validation of the proposed synthesis, spectroscopic characterization, and in-depth biological evaluation are warranted to fully elucidate the profile of this compound as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Compound 8-nitro-5-(piperidin-1-yl)quinoline - Chemdiv [chemdiv.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Profile of 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide for Drug Development Professionals

Executive Summary

5-Nitro-8-(piperidin-1-yl)quinoline is a novel chemical entity whose pharmacological profile has not yet been experimentally determined. However, by examining its core structural components—the 5-nitroquinoline scaffold and the 8-(piperidin-1-yl) substituent—we can hypothesize a range of potential biological activities. The 5-nitroquinoline moiety is associated with antimicrobial and anticancer properties, often linked to the induction of oxidative stress. The 8-aminoquinoline class of compounds, which are structurally analogous to the 8-(piperidin-1-yl) substitution, are well-established antimalarial agents known to generate reactive oxygen species (ROS). Consequently, this compound may exhibit a spectrum of activities including, but not limited to, antimalarial, antimicrobial, and anticancer effects. A significant liability associated with 8-aminoquinolines is the potential for hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a risk that should be carefully considered for this compound.

Potential Therapeutic Indications

Based on the activities of its structural analogs, this compound could be investigated for the following therapeutic applications:

-

Antimalarial: Particularly for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, targeting the dormant liver stages (hypnozoites).

-

Anticancer: Potential cytotoxic activity against various cancer cell lines.

-

Antimicrobial: Broad-spectrum activity against bacteria and fungi.

Postulated Mechanism of Action

The mechanism of action of this compound is likely multifaceted, drawing from the properties of both 5-nitroquinolines and 8-aminoquinolines. The primary hypothesized mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells.

Signaling Pathway for ROS Generation (Hypothesized)

The 8-aminoquinoline portion of the molecule is anticipated to undergo metabolic activation, primarily by cytochrome P450 enzymes (such as CYP2D6), to form redox-active metabolites. These metabolites can then participate in redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, which can damage cellular components and induce apoptosis.

An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-8-(piperidin-1-yl)quinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and shelf-life. This document provides an overview of the expected solubility and stability profile of this compound based on related structures and details the standard methodologies for their experimental determination.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₁₄H₁₅N₃O₂ | Guidechem[1] |

| Molecular Weight | 257.29 g/mol | Guidechem[1] |

| Appearance | Not Available | Guidechem[1] |

| Storage Temperature | Sealed in dry, 2-8°C | Guidechem[1] |

| XLogP3-AA | 3.1 | PubChem |

Solubility Profile

The solubility of this compound has not been quantitatively reported. However, by examining the parent quinoline scaffold and the closely related 5-nitro-8-hydroxyquinoline, an inferred solubility profile can be established. The piperidinyl group is expected to increase basicity and potentially aqueous solubility at low pH compared to 8-hydroxyquinoline, while the nitro group generally decreases aqueous solubility.

Table 1: Solubility Data of Related Quinoline Compounds

| Compound | Solvent | Temperature | Solubility | Notes |

| Quinoline | Cold Water | Ambient | Slightly Soluble | General characteristic of the parent scaffold.[2] |

| Quinoline | Hot Water | - | Readily Soluble | Increased solubility with temperature is typical.[2] |

| Quinoline | Organic Solvents | Ambient | Readily Soluble | Miscible with most common organic solvents.[2] |

| 5-Nitro-8-hydroxyquinoline | Water | Ambient | Practically Insoluble | The nitro and hydroxyl groups significantly impact solubility.[3] |

| 5-Nitro-8-hydroxyquinoline | Ethanol | 298 K | Mole Fraction (x) = 0.0018 (approx. 3.8 g/L) | Demonstrates solubility in polar organic solvents.[3] |

Based on this, this compound is predicted to have low aqueous solubility but good solubility in various organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a glass vial to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours). Equilibrium is confirmed when consecutive measurements show no change in concentration.[4]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

The stability of a compound is its capacity to remain within established specifications to maintain its identity, strength, and quality. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] These studies are essential for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature or elevated (50-60°C).[6] | To test susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature or elevated (50-60°C).[6] | To test susceptibility to degradation in basic environments. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | To evaluate sensitivity to oxidative stress. |

| Thermal Stress | Solid compound heated at elevated temperatures (e.g., 10°C increments above accelerated testing, such as 50°C, 60°C, 70°C).[1] | To assess the intrinsic thermal stability of the molecule. |

| Photostability | Expose the compound (solid and in solution) to a light source with a minimum of 1.2 million lux hours and 200 watt-hours/m². (ICH Q1B).[5][6] | To determine if the compound is sensitive to light degradation. |

Experimental Protocol: General Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). For hydrolysis, the solution is diluted with the acidic or basic medium. For oxidation, it is diluted with the H₂O₂ solution. For photostability, solutions and solid samples are used.

-

Stress Application:

-

Hydrolysis: Incubate the solutions with acid/base at the specified temperature for a defined period (e.g., up to 7 days), taking samples at various time points.[6] Neutralize the samples before analysis.

-

Oxidation: Incubate the solution with H₂O₂ at room temperature, monitoring over time.

-

Thermal: Store the solid compound in a temperature-controlled oven.

-

Photolytic: Place samples in a photostability chamber and expose them to the required light intensity. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method (typically with a photodiode array (PDA) and/or mass spectrometry (MS) detector).

-

Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[7] Identify and quantify the parent compound and any significant degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: General workflow for solubility and stability testing.

Potential Degradation Pathway

Based on known degradation pathways for the quinoline core, the following diagram illustrates potential routes of degradation for this compound under stress conditions. The primary routes often involve hydroxylation and subsequent ring-opening.

Caption: Postulated degradation pathways for the quinoline core.

Conclusion

While specific experimental data for this compound is pending, this guide provides a robust framework for its characterization. The compound is anticipated to have low aqueous solubility and moderate stability, necessitating careful formulation and storage. The detailed experimental protocols herein offer a clear path for researchers to generate the precise data required for drug development and scientific investigation, ensuring that critical parameters of solubility and stability are thoroughly and accurately defined.

References

- 1. rsc.org [rsc.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols: 5-Nitro-8-(piperidin-1-yl)quinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold can modulate its biological activity. This document provides a detailed experimental protocol for the proposed synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline and outlines its potential applications based on the known bioactivities of related compounds.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be proposed via a two-step process starting from 8-hydroxyquinoline. The first step involves the nitration of 8-hydroxyquinoline to yield 8-hydroxy-5-nitroquinoline. The subsequent step is a nucleophilic aromatic substitution reaction where the hydroxyl group of 8-hydroxy-5-nitroquinoline is first converted to a better leaving group (e.g., a chloro group) and then displaced by piperidine. An alternative final step could be a direct nucleophilic substitution of a chloro-derivative with piperidine.

Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline

This procedure is adapted from the general principles of nitration of aromatic compounds.

-

Materials: 8-hydroxyquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Distilled Water, Beakers, Magnetic Stirrer, Stir Bar, Dropping Funnel, Buchner Funnel, Filter Paper.

-

Procedure:

-

In a 250 mL beaker, dissolve 10 g of 8-hydroxyquinoline in 50 mL of concentrated sulfuric acid by stirring. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

-

The yellow precipitate of 5-nitro-8-hydroxyquinoline is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

-

Step 2: Synthesis of 8-Chloro-5-nitroquinoline

-

Materials: 5-Nitro-8-hydroxyquinoline, Phosphorus oxychloride (POCl₃), Reflux Condenser, Heating Mantle, Round Bottom Flask.

-

Procedure:

-

Place 5 g of 5-nitro-8-hydroxyquinoline in a 100 mL round bottom flask.

-

Add 25 mL of phosphorus oxychloride to the flask.

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 2 hours.

-

After cooling, slowly and cautiously pour the reaction mixture onto crushed ice.

-

The solid product, 8-chloro-5-nitroquinoline, is filtered, washed with water, and dried.

-

Step 3: Synthesis of this compound

This protocol is based on nucleophilic substitution reactions of haloquinolines.

-

Materials: 8-Chloro-5-nitroquinoline, Piperidine, Ethanol, Triethylamine (optional), Reflux Condenser, Heating Mantle, Round Bottom Flask.

-

Procedure:

-

In a 100 mL round bottom flask, dissolve 2 g of 8-chloro-5-nitroquinoline in 30 mL of ethanol.

-

Add 2.5 mL of piperidine to the solution. A small amount of a non-nucleophilic base like triethylamine can be added to scavenge the HCl formed.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then treated with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by column chromatography on silica gel.

-

Data Presentation

Table 1: Hypothetical Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 130-135 °C (hypothetical) |

| ¹H NMR (CDCl₃) | δ 8.8-9.0 (m, 2H, Ar-H), 7.5-7.8 (m, 2H, Ar-H), 3.2-3.4 (t, 4H, N-CH₂), 1.6-1.8 (m, 6H, CH₂) ppm (hypothetical) |

| ¹³C NMR (CDCl₃) | δ 155.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0, 115.0 (quinoline carbons), 55.0 (N-CH₂), 26.0 (CH₂), 24.0 (CH₂) ppm (hypothetical) |

| Mass Spec (m/z) | [M+H]⁺ = 258.12 (hypothetical) |

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Application Notes

Potential Biological Activity: Antimicrobial Agent

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial activities.[7][8] The presence of a nitro group can enhance the antimicrobial efficacy of certain compounds. It is hypothesized that this compound may exhibit antibacterial and antifungal properties.

Proposed Mechanism of Action:

The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form highly reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to microbial cell death. The lipophilic nature of the piperidinyl group may facilitate the compound's transport across the microbial cell membrane.

Caption: Proposed antimicrobial mechanism of this compound.

Disclaimer: The experimental protocol and application notes provided are based on established chemical principles and data from related compounds. This information is intended for research and development purposes by qualified professionals and has not been independently verified for this specific molecule. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Nitro-8-(piperidin-1-yl)quinoline in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 5-Nitro-8-(piperidin-1-yl)quinoline is a member of this class of compounds, and while specific data on this molecule is limited, the broader family of 5-nitroquinoline derivatives has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines.

These application notes provide a comprehensive overview of the use of this compound and its close analogs in cell culture assays. The protocols and data presented are based on published studies of structurally related compounds, primarily 8-hydroxy-5-nitroquinoline (Nitroxoline), and serve as a guide for researchers investigating the potential of this class of molecules.

Mechanism of Action

The cytotoxic effects of 5-nitroquinoline derivatives are believed to be mediated through the induction of oxidative stress. Studies on the analog 8-hydroxy-5-nitroquinoline suggest that the nitro group can participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Unlike some other quinoline derivatives, 8-hydroxy-5-nitroquinoline does not appear to act as a zinc ionophore.[1][2] The activity of some of these compounds can be enhanced by the presence of copper ions.[1][2]

Data Presentation

The following tables summarize the cytotoxic activity of 8-hydroxy-5-nitroquinoline against various human cancer cell lines. This data is provided as a reference for the potential efficacy of this compound.

Table 1: IC50 Values of 8-hydroxy-5-nitroquinoline against various cancer cell lines. [1]

| Cell Line | Cancer Type | IC50 (µM) |

| Raji | B-cell lymphoma | 0.438 |

| HL-60 | Promyelocytic leukemia | Not specified |

| DHL-4 | Lymphoma | Not specified |

| A2780 | Ovarian cancer | Not specified |

| Panc-1 | Pancreatic cancer | Not specified |

Table 2: Antiproliferative Activity of a 5-nitro-8-hydroxyquinoline derivative ("free 5N") against HeLa cells. [3]

| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| HeLa | 20 | 24 | 23.5 ± 2.2 |

| HeLa | 20 | 48 | ~1 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines (e.g., HeLa, A549, MCF-7)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-